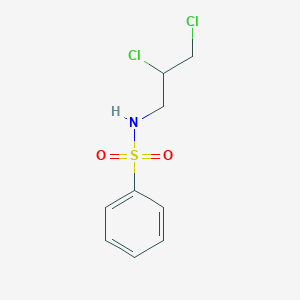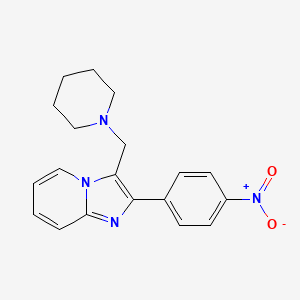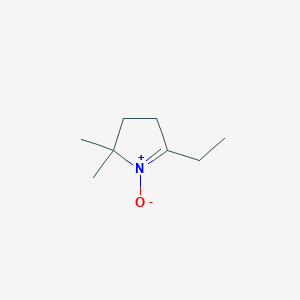
Octadeca-1,3,5,7,9,11,13,15,17-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-1,3,5,7,9,11,13,15,17-nonaene: is a polyunsaturated hydrocarbon with a unique structure characterized by nine conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-1,3,5,7,9,11,13,15,17-nonaene typically involves the use of specific precursors and catalysts. One common method involves the cyclization of linear polyenes under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Octadeca-1,3,5,7,9,11,13,15,17-nonaene undergoes various chemical reactions, including:
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Chlorine, bromine, and iodine in the presence of light or heat.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octadeca-1,3,5,7,9,11,13,15,17-nonaene is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the production of polymers and other advanced materials .
Biology: In biological research, this compound is studied for its potential role in cell membrane dynamics and signaling pathways. Its ability to interact with lipid bilayers makes it a subject of interest in membrane biophysics .
Medicine: Although not widely used in medicine, this compound is investigated for its potential anti-inflammatory and antioxidant properties. These properties could make it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants .
Mecanismo De Acción
The mechanism of action of Octadeca-1,3,5,7,9,11,13,15,17-nonaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Octadeca-9,11,13-trienoic acid: A conjugated linolenic acid with three double bonds at positions 9, 11, and 13.
Octadeca-11,13,15-trienoic acid: Another conjugated linolenic acid with double bonds at positions 11, 13, and 15.
Uniqueness: Octadeca-1,3,5,7,9,11,13,15,17-nonaene is unique due to its nine conjugated double bonds, which provide it with distinct chemical and physical properties.
Propiedades
Número CAS |
3227-86-9 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C18H20/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H,1-2H2 |
Clave InChI |
WKVJZDZQEMUPHN-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CC=CC=CC=CC=CC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


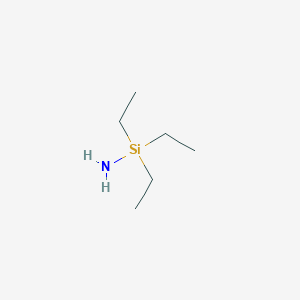
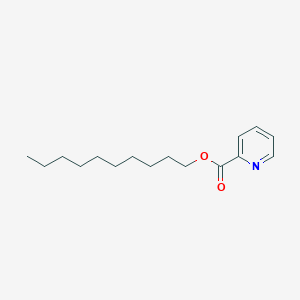
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
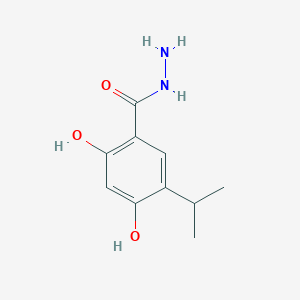

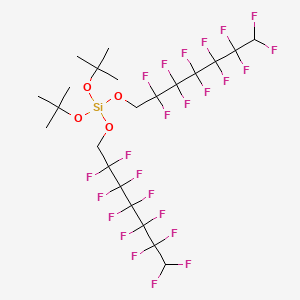


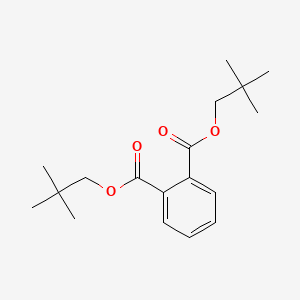
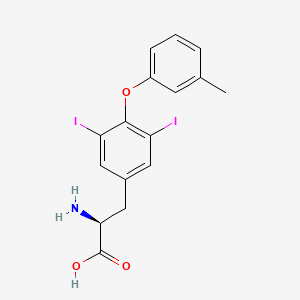
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
